2-Butenoic acid, 4-((4-(2-(((5alpha,7alpha)-4,5-epoxy-3-hydroxy-6-methoxy-17-methyl-6,14-ethenomorphinan-7-yl)amino)-2-oxoethyl)phenyl)amino)-4-oxo-, methyl ester, (E)-
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Overview
Description
Preparation Methods
The synthesis of 2-Butenoic acid, 4-((4-(2-(((5alpha,7alpha)-4,5-epoxy-3-hydroxy-6-methoxy-17-methyl-6,14-ethenomorphinan-7-yl)amino)-2-oxoethyl)phenyl)amino)-4-oxo-, methyl ester, (E)- involves multiple steps, starting from thebaine. The synthetic route typically includes:
Initial Functionalization: Thebaine is first functionalized to introduce the necessary functional groups.
Cyclization: The functionalized intermediate undergoes cyclization to form the endotheno structure.
Chemical Reactions Analysis
2-Butenoic acid, 4-((4-(2-(((5alpha,7alpha)-4,5-epoxy-3-hydroxy-6-methoxy-17-methyl-6,14-ethenomorphinan-7-yl)amino)-2-oxoethyl)phenyl)amino)-4-oxo-, methyl ester, (E)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the acylated positions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: Studies have explored its potential as a bioactive molecule with various biological effects.
Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in pain management and neuropharmacology.
Industry: Its unique structural properties make it a candidate for specialized industrial applications
Mechanism of Action
The mechanism of action of 2-Butenoic acid, 4-((4-(2-(((5alpha,7alpha)-4,5-epoxy-3-hydroxy-6-methoxy-17-methyl-6,14-ethenomorphinan-7-yl)amino)-2-oxoethyl)phenyl)amino)-4-oxo-, methyl ester, (E)- involves its interaction with specific molecular targets. It is believed to exert its effects by binding to opioid receptors, particularly the kappa opioid receptor, leading to modulation of pain signals and other physiological responses .
Comparison with Similar Compounds
Similar compounds include other thebaine derivatives such as:
N-Cyclopropylmethyl-7α-phenyl-6,14-endoethano-tetrahydronorthebaines: These compounds also interact with opioid receptors but may have different selectivity and potency.
Properties
CAS No. |
95387-01-2 |
---|---|
Molecular Formula |
C33H35N3O7 |
Molecular Weight |
585.6 g/mol |
IUPAC Name |
methyl (E)-4-[4-[2-[[(1R,2S,6R,14R,15R,16R)-11-hydroxy-15-methoxy-5-methyl-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,18-tetraen-16-yl]amino]-2-oxoethyl]anilino]-4-oxobut-2-enoate |
InChI |
InChI=1S/C33H35N3O7/c1-36-15-14-32-28-20-6-9-22(37)29(28)43-30(32)33(42-3)13-12-31(32,24(36)17-20)18-23(33)35-26(39)16-19-4-7-21(8-5-19)34-25(38)10-11-27(40)41-2/h4-13,23-24,30,37H,14-18H2,1-3H3,(H,34,38)(H,35,39)/b11-10+/t23-,24-,30-,31-,32+,33-/m1/s1 |
InChI Key |
FUFVUCQZNVJNPF-OJBUMXNHSA-N |
SMILES |
CN1CCC23C4C5(C=CC2(C1CC6=C3C(=C(C=C6)O)O4)CC5NC(=O)CC7=CC=C(C=C7)NC(=O)C=CC(=O)OC)OC |
Isomeric SMILES |
CN1CC[C@]23[C@@H]4[C@]5(C=C[C@]2([C@H]1CC6=C3C(=C(C=C6)O)O4)C[C@H]5NC(=O)CC7=CC=C(C=C7)NC(=O)/C=C/C(=O)OC)OC |
Canonical SMILES |
CN1CCC23C4C5(C=CC2(C1CC6=C3C(=C(C=C6)O)O4)CC5NC(=O)CC7=CC=C(C=C7)NC(=O)C=CC(=O)OC)OC |
Synonyms |
6,14-endotheno-7-alpha-(p-methylfumaroylaminophenylacetylamino)tetrahydroripavine NIH 10364 NIH-10364 |
Origin of Product |
United States |
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